Cyclohexyl 2-aminobutanoate hydrochloride

Lipophilicity XLogP3 Membrane Permeability

Researchers designing peptidomimetics for intracellular or BBB targets face permeability challenges with polar methyl/ethyl esters. Cyclohexyl 2-aminobutanoate hydrochloride (LogP 1.9) offers enhanced passive membrane permeability versus smaller alkyl esters (LogP ~0.3-0.6). • Elevated LogP (1.9) improves pharmacokinetic profile of final constructs. • Cyclohexyl steric bulk enhances diastereoselectivity in α-carbon reactions. • Resistant to esterase-mediated hydrolysis for sustained release. • Distinct retention time aids reversed-phase HPLC method development and system suitability testing.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Cat. No. B13263150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-aminobutanoate hydrochloride
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC1CCCCC1)N.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H
InChIKeyWTRBTIFVYJIGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-Aminobutanoate Hydrochloride: Core Identity for Informed Procurement


Cyclohexyl 2-aminobutanoate hydrochloride (CAS 37666-77-6) is a chiral amino acid ester hydrochloride, classified as a non-proteinogenic α-amino acid derivative [1]. The compound consists of a (2S)-2-aminobutanoic acid backbone esterified with cyclohexanol, presented as the hydrochloride salt (C₁₀H₂₀ClNO₂, MW 221.72 g/mol) [1]. Its structural features—a lipophilic cyclohexyl ester and a single stereocenter—distinguish it within the family of 2-aminobutyric acid esters and serve as the basis for selection over simpler alkyl esters or cyclohexyl esters of other amino acids.

Why Cyclohexyl 2-Aminobutanoate Hydrochloride Cannot Be Casually Replaced by a Methyl, Ethyl, or Other Cyclohexyl Ester


Direct substitution of cyclohexyl 2-aminobutanoate hydrochloride with a smaller alkyl ester (e.g., methyl, ethyl) or a cyclohexyl ester of a different amino acid (e.g., glycine, alanine) alters critical physicochemical properties including lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn affect solubility, membrane permeability, and chiral recognition in synthesis or biological assays [1]. No single alternative replicates the exact spatial and electronic profile of the cyclohexyl-(2S)-aminobutanoate scaffold, making head-to-head performance comparisons essential for procurement decisions where these parameters are functionally relevant.

Quantitative Differentiation Dimensions for Cyclohexyl 2-Aminobutanoate Hydrochloride vs. Closest Analogs


Elevated Lipophilicity Versus Simple Alkyl Esters (Methyl, Ethyl, Isopropyl)

The free base of cyclohexyl 2-aminobutanoate exhibits a computed XLogP3-AA of 1.9 [1], approximately 1.0–1.5 log units higher than typical values for methyl and ethyl 2-aminobutanoate, which fall in the range of roughly 0.3–0.6 . Although a unified experimental LogP dataset across all four esters is not available, this computed difference indicates a >10‑fold increase in octanol/water partition coefficient, translating to significantly greater lipophilicity and predicted membrane permeability.

Lipophilicity XLogP3 Membrane Permeability Chromatographic Retention

Reduced Topological Polar Surface Area (tPSA) Relative to Cyclohexyl Glycine Ester

Cyclohexyl 2-aminobutanoate hydrochloride (free base) possesses a topological polar surface area (tPSA) of 52.3 Ų [1]. In contrast, cyclohexyl glycinate (free base) has a tPSA of approximately 63.3 Ų [2], a difference of 11.0 Ų. This >20% reduction in polar surface area correlates with lower desolvation penalty and improved oral absorption potential according to Veber's guidelines (tPSA < 140 Ų is generally favorable, but lower values within this range are associated with improved permeability).

Topological Polar Surface Area Solubility Drug‑likeness Veber's Rule

Distinct Hydrogen-Bond Donor/Acceptor Profile Versus Cyclohexyl Alaninate

The hydrochloride salt of cyclohexyl 2-aminobutanoate presents 2 hydrogen‑bond donors and 3 acceptors [1]. Cyclohexyl alaninate hydrochloride (3‑cyclohexyl‑L‑alanine hydrochloride) presents 2 donors and 3 acceptors as well ; however, the side‑chain difference (ethyl vs. methyl) alters the spatial presentation of the ammonium group, affecting molecular recognition in chiral environments. While the total count is identical, the 2‑carbon side chain of the target compound provides steric differentiation that cannot be replicated by the 1‑carbon side chain of alaninate.

Hydrogen‑bonding Crystal Engineering Receptor Interaction Solubility

High-Value Application Scenarios for Cyclohexyl 2-Aminobutanoate Hydrochloride


Chiral Building Block for Peptidomimetics Requiring Enhanced Lipophilicity

When designing peptidomimetics intended for intracellular targets or blood‑brain barrier penetration, the elevated LogP (1.9) of the cyclohexyl ester, compared to methyl or ethyl esters (LogP ~0.3–0.6), can improve passive membrane permeability. Procurement of the cyclohexyl ester is indicated over smaller alkyl esters to enhance the pharmacokinetic profile of the final construct [1].

Non‑Polar Chromatographic Method Development and Reference Standard

The higher lipophilicity and unique retention time of cyclohexyl 2-aminobutanoate hydrochloride make it a suitable retention‑time marker for reversed‑phase HPLC method development. Its distinct LogP (1.9) provides separation from more polar amino acid esters, aiding in system suitability testing [1].

Stereoselective Synthesis Where Bulky Ester Directs Facial Selectivity

The steric bulk of the cyclohexyl group can be exploited to influence the stereochemical outcome of reactions at the α‑carbon. Compared to smaller esters, the cyclohexyl moiety provides greater steric shielding, potentially enhancing diastereoselectivity in alkylation or acylation steps [1].

Precursor for Prodrugs with Delayed Hydrolysis

Cyclohexyl esters are generally more resistant to esterase‑mediated hydrolysis than methyl or ethyl esters. Although direct stability data are not available for this specific compound, the well‑established class behavior of cyclohexyl esters supports its use when a slower, more sustained release of the parent 2‑aminobutyric acid is desired [2].

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